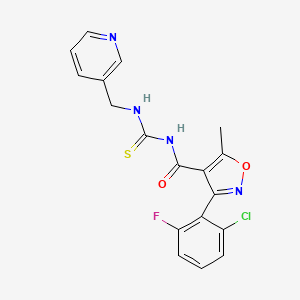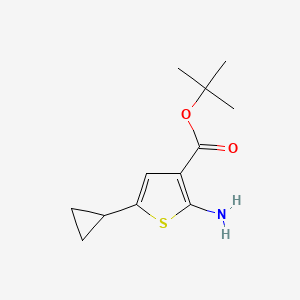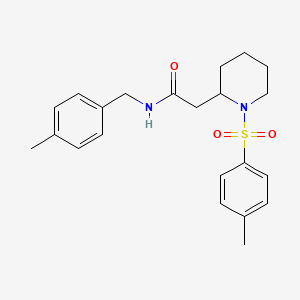
3-(2-chloro-6-fluorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14ClFN4O2S and its molecular weight is 404.84. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-6-fluorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular and Antibacterial Activities
Research on derivatives of carboxamide compounds, such as N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, has shown significant antitubercular and antibacterial activities. These compounds have been screened against various bacterial strains, indicating their potential as leads for the development of new antimicrobial agents. The study emphasizes the importance of structural modifications to enhance biological activity, suggesting a possible avenue for the application of the specified compound in antimicrobial research (Bodige et al., 2020).
Anticancer Properties
Isoxazole and pyrazole derivatives have been explored for their anticancer properties, indicating a promising area for the application of similar compounds. The structural motifs present in these compounds are known to interact with biological targets relevant to cancer therapy. Research in this area often focuses on the synthesis of novel derivatives and their evaluation against various cancer cell lines, suggesting that compounds with similar structures could be valuable for oncological research (S. Y. Mansour et al., 2020).
Antimicrobial and Antibiofilm Properties
Thiourea derivatives, including those with chloro, fluoro, and methyl substituents, have been investigated for their antimicrobial and antibiofilm activities. These studies highlight the potential of such compounds in addressing bacterial infections, especially those involving biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. The research underscores the role of halogen substituents in enhancing antimicrobial efficacy, suggesting a research path for similar compounds in the development of antibiofilm agents (Carmen Limban et al., 2011).
Isoxazole Derivatives as Insecticides
The synthesis and evaluation of isoxazole derivatives for insecticidal activity represent another potential application. Studies have demonstrated the chemoselective synthesis of these compounds and their effectiveness against agricultural pests. This suggests that structurally similar compounds could be explored for their utility in pest management strategies, contributing to the development of new insecticidal agents (G. Yu et al., 2009).
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethylcarbamothioyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S/c1-10-14(16(24-26-10)15-12(19)5-2-6-13(15)20)17(25)23-18(27)22-9-11-4-3-7-21-8-11/h2-8H,9H2,1H3,(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDSZURTKAWXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2995483.png)
![methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2995484.png)

![N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2995486.png)
![(E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide](/img/structure/B2995487.png)

![2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995489.png)
![4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2995491.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2995493.png)
![9-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3,4,5,9-tetraazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),4,6,11,13-pentaene](/img/structure/B2995494.png)

![2-[[[4-[bis(2-methoxyethyl)sulfamoyl]phenyl]-oxomethyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2995497.png)
![2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2995499.png)